Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate
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Overview
Description
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate typically involves the reaction of 2-ethylhexanol with a phosphonic acid derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the phosphonate group.
Substitution: Nucleophilic substitution reactions can occur, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles like amines or alcohols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate specific enzymes. Additionally, the compound can interact with cell membranes, altering their properties and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
79391-52-9 |
---|---|
Molecular Formula |
C22H44NO4P |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[bis(2-ethylhexoxy)phosphoryl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H44NO4P/c1-5-9-13-20(7-3)17-26-28(25,19-22(24)23-15-11-12-16-23)27-18-21(8-4)14-10-6-2/h20-21H,5-19H2,1-4H3 |
InChI Key |
OUUYWXBXGWHCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(CC(=O)N1CCCC1)OCC(CC)CCCC |
Origin of Product |
United States |
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